tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate
Description
The compound tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate (hereafter referred to as Compound A) is a pyrrolidine derivative featuring a tert-butyl carbamate protecting group and a substituted ethoxymethyl side chain linked to a pyrrole ring. Pyrrolidine derivatives are widely used in medicinal chemistry due to their conformational rigidity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
tert-butyl 2-[1-(1H-pyrrol-2-yl)ethoxymethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-12(14-8-5-9-17-14)20-11-13-7-6-10-18(13)15(19)21-16(2,3)4/h5,8-9,12-13,17H,6-7,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJHBMQHICXCJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CN1)OCC2CCCN2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101120044 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[1-(1H-pyrrol-2-yl)ethoxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420889-52-6 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[1-(1H-pyrrol-2-yl)ethoxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420889-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[1-(1H-pyrrol-2-yl)ethoxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors. The tert-butyl group is then introduced via tert-butylation reactions. The final step involves the attachment of the pyrrole moiety through etherification reactions, using reagents such as alkyl halides and bases under controlled conditions .
Chemical Reactions Analysis
tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound. .
Scientific Research Applications
tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents targeting specific biological pathways.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the creation of diverse chemical libraries for screening purposes.
Biological Studies: Researchers use the compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic benefits
Mechanism of Action
The mechanism of action of tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its application, such as its use in medicinal chemistry or biological studies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Compound A shares a pyrrolidine-carboxylate backbone with several analogs, but its substituents distinguish it:
- Ethoxymethyl-pyrrole group : Unique to Compound A , this substituent contrasts with pyridinyl (e.g., Compound C ), methylsulfonyl (Compound D ), or brominated heterocycles (Compound E ) found in analogs .
- Stereochemistry : Like Compound B and Compound D , Compound A likely exhibits stereochemical complexity, as evidenced by optical rotation data (e.g., [α]25D −55.0 for Compound B ) .
Table 1: Structural Comparison of Pyrrolidine Derivatives
Physicochemical Properties
- Melting Points : Analogs exhibit melting points from 99°C (Compound F ) to oily consistency (Compound D ) .
- Spectroscopic Data :
Table 2: Physicochemical Data of Selected Analogs
| Compound | Melting Point (°C) | [α]D (c, solvent) | HRMS (m/z) [M+H]+ | Reference |
|---|---|---|---|---|
| B | N/A | −55.0 (c 0.20, CHCl3) | 318.28009 | |
| D | Oily | N/A | N/A | |
| F | 99 | −31.6 (c 0.745, CHCl3) | 628.3535 | |
| C | N/A | N/A | 387.22094 |
Biological Activity
tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from its structural formula.
Biological Activity Overview
Research has indicated that compounds with similar structures, particularly those containing pyrrole moieties, exhibit various biological activities. The following sections summarize significant findings related to the biological activity of this compound.
Antimicrobial Activity
A study focusing on pyrrole derivatives demonstrated that modifications to the pyrrole ring significantly influence antimicrobial properties. For instance, compounds with electron-withdrawing groups showed enhanced activity against drug-resistant strains of bacteria, particularly Mycobacterium tuberculosis (Mtb) . The structure–activity relationship (SAR) indicated that substituents on the pyrrole moiety could improve potency against specific pathogens.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | <0.016 | Potent anti-TB |
| Compound B | 0.5 | Moderate activity |
| This compound | TBD | TBD |
Cytotoxicity Studies
Evaluating the cytotoxic effects of this compound is crucial for understanding its therapeutic potential. In vitro assays have shown that many pyrrole-based compounds exhibit low cytotoxicity, suggesting a favorable safety profile for further development . The IC50 values for related compounds were generally above 64 µg/mL, indicating a good therapeutic index.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrrole derivatives, offering insights into their mechanisms of action:
- Study on Antitubercular Activity :
- Structure-Activity Relationship Analysis :
- Mechanistic Studies :
Q & A
Q. Q1. What are the standard methods for synthesizing tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate, and how can reaction yields be optimized?
A1. The synthesis typically involves:
- Stepwise coupling : Reacting a pyrrolidine derivative with a functionalized ethoxy-methyl group. For example, coupling tert-butyl pyrrolidine-1-carboxylate with a (1H-pyrrol-2-yl)ethoxy-methyl halide under basic conditions (e.g., DIPEA in CH2Cl2) .
- Purification : Flash chromatography (e.g., 0–100% EtOAc/hexane gradient) is critical for isolating the product. Yields (~59%) can be improved by optimizing stoichiometry (e.g., 1.2–1.5 eq. of nucleophile) and reaction time (monitored via LC-MS for intermediate consumption) .
Q. Q2. How is structural characterization performed for this compound?
A2. Key techniques include:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., pyrrolidine ring protons at δ 1.2–3.5 ppm) and Boc-group integrity (tert-butyl singlet at δ 1.4 ppm) .
- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z with <5 ppm error) .
- IR : Identifies carbonyl stretches (C=O at ~1700 cm<sup>-1</sup>) and pyrrole N–H bonds (~3400 cm<sup>-1</sup>) .
Advanced Research Questions
Q. Q3. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives?
A3. Strategies include:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (S)-tert-butyl pyrrolidine-1-carboxylate) to dictate configuration .
- Asymmetric catalysis : Employing chiral ligands (e.g., Pd/C with chiral amines) during hydrogenation steps to achieve >90% enantiomeric excess (ee) .
- Diastereomeric resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates diastereomers, with retention times correlated to absolute configuration .
Q. Q4. What computational or experimental methods resolve contradictions in crystallographic data for this compound?
A4. Contradictions (e.g., disordered Boc groups) are addressed via:
- SHELX refinement : Using SHELXL for high-resolution X-ray data to model thermal motion and hydrogen bonding. Anisotropic displacement parameters refine occupancy ratios .
- DFT calculations : Comparing experimental vs. computed bond lengths/angles (e.g., pyrrolidine ring puckering) to validate structural assignments .
Q. Q5. How does the compound’s reactivity in nucleophilic substitutions inform its use in prodrug design?
A5. The chloromethyl or hydroxymethyl substituents on the pyrrolidine ring enable:
- Prodrug activation : Hydrolysis under physiological pH (e.g., ester cleavage by serum esterases) to release active moieties .
- Conjugation : Reaction with thiols (e.g., cysteine residues) via Michael addition, monitored by <sup>19</sup>F NMR or LC-MS kinetics .
Methodological Challenges
Q. Q6. How can competing side reactions (e.g., over-alkylation) be minimized during synthesis?
A6. Mitigation strategies:
Q. Q7. What analytical workflows validate purity for biological assays?
A7. Rigorous protocols include:
- HPLC-ELSD : Detects low-level impurities (<0.1%) undetectable by UV .
- Elemental analysis : Confirms C, H, N content within ±0.3% of theoretical values .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 14 days) to identify hydrolytic or oxidative degradation products .
Emerging Applications
Q. Q8. How is this compound used in hybrid Lewis acid/base catalysis?
A8. The pyrrolidine nitrogen and ester carbonyl act as dual catalytic sites:
- Mechanism : The nitrogen coordinates to Lewis acids (e.g., Mg<sup>2+</sup>), while the carbonyl stabilizes transition states in asymmetric aldol reactions .
- Yield optimization : Catalyst loading as low as 2 mol% achieves >80% conversion in model reactions (e.g., proline-catalyzed aldol additions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
